Meso-lanthionine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

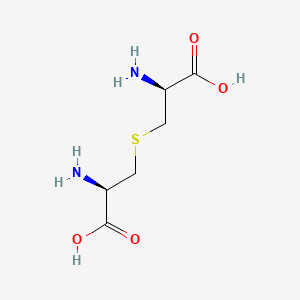

Meso-lanthionine is the meso-isomer of lanthionine. It is a key constituent of bacterial peptidoglycan type A51 and A3delta. It is a lanthionine, a L-cysteine derivative and a D-cysteine derivative.

Applications De Recherche Scientifique

Therapeutic Applications

Meso-lanthionine is primarily recognized for its potential in therapeutic applications, particularly as a component of lantibiotics—antimicrobial peptides that exhibit activity against antibiotic-resistant bacteria. The following are key therapeutic uses:

- Antimicrobial Properties : this compound is integral to the structure of lantibiotics, which are known for their potent antimicrobial effects. These compounds have shown effectiveness against a range of pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .

- Antiviral Activity : Recent studies suggest that certain lantibiotics, which include this compound, may possess antiviral properties. This expands their potential use beyond bacterial infections to include viral diseases .

- Immunomodulation : this compound has been implicated in the modulation of immune responses. It activates human epithelial cells through the nucleotide-binding oligomerization domain (NOD) receptors, specifically NOD1, which plays a crucial role in innate immunity by recognizing bacterial components . This activation can lead to the production of antimicrobial factors and cytokines, enhancing the body's defense mechanisms against infections.

Immunological Applications

The immunological significance of this compound lies in its interaction with immune receptors:

- NOD1 Activation : this compound acts as a ligand for NOD1, which is involved in detecting peptidoglycan components from Gram-negative bacteria. This interaction triggers signaling pathways that lead to an immune response, highlighting its potential as an immunotherapeutic agent .

- Cytokine Production : Studies have demonstrated that this compound can induce cytokine production in human monocytic cells when combined with specific agents like cytochalasin D. This suggests its role in enhancing immune responses during bacterial infections .

Biotechnological Applications

This compound's unique properties also lend themselves to various biotechnological applications:

- Peptide Synthesis : this compound can be synthesized chemically and incorporated into peptide sequences for research and therapeutic purposes. Its incorporation into synthetic peptides can enhance stability and bioactivity, making it valuable in drug development .

- Vaccine Development : Given its ability to stimulate immune responses, this compound could be explored as an adjuvant in vaccine formulations. By enhancing the immunogenicity of vaccine components, it may improve vaccine efficacy against bacterial infections.

Case Studies and Research Findings

Numerous studies have documented the applications and benefits of this compound:

These findings underscore the diverse applications of this compound across therapeutic, immunological, and biotechnological domains.

Propriétés

Numéro CAS |

922-56-5 |

|---|---|

Formule moléculaire |

C6H12N2O4S |

Poids moléculaire |

208.24 g/mol |

Nom IUPAC |

(2R)-2-amino-3-[(2S)-2-amino-2-carboxyethyl]sulfanylpropanoic acid |

InChI |

InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+ |

Clé InChI |

DWPCPZJAHOETAG-ZXZARUISSA-N |

SMILES |

C(C(C(=O)O)N)SCC(C(=O)O)N |

SMILES isomérique |

C([C@H](C(=O)O)N)SC[C@@H](C(=O)O)N |

SMILES canonique |

C(C(C(=O)O)N)SCC(C(=O)O)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.